2-(6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-phenylacetamide
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Overview
Description
This compound belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . It is a derivative of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine .
Synthesis Analysis
The synthesis of this compound involves a palladium-catalyzed addition of hydrazides to 2-chloropyridine, which occurs chemoselectively at the terminal nitrogen atom of the hydrazide, followed by dehydration in acetic acid under microwave irradiation .Molecular Structure Analysis
The geometry optimization of the molecular structure of the studied compound was carried out for the monomer and dimer with the use of the GAUSSIAN 16W program package .Chemical Reactions Analysis
The solid formed was filtered off, washed with water, dried and crystallized from ethanol to give compound 9 as white solid .Physical and Chemical Properties Analysis
The basic optical, electrochemical and semiconductor properties of the resulting compounds have been studied . The compound has a molecular weight of 246.66 .Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of triazolo[4,3-b]pyridazines have been explored for their antibacterial activities. Compounds synthesized by intermolecular condensation of 2-chloro-N-phenylacetamide have shown good activities against various bacteria, including Staphylococcus epidermidis, Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli (Almajan et al., 2010).
Antiviral Activity
Some novel derivatives of triazolo[4,3-b]pyridazines have demonstrated promising antiviral activity, particularly against the hepatitis A virus (HAV). The study by Shamroukh and Ali (2008) describes the synthesis of several 6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine derivatives that showed significant effects on HAV in MBB-cell culture adapted strain through plaque reduction infectivity assay, with compound 15 exhibiting the highest effect compared to other tested compounds (Shamroukh & Ali, 2008).
Anti-inflammatory and Analgesic Activities
A study by Farag et al. (2012) explored the synthesis of novel 4(3H)-quinazolinone derivatives as potential anti-inflammatory and analgesic agents. These derivatives, including some with a 3-(4-chlorophenyl or 4-fluorophenyl) moiety, were screened for their potential anti-inflammatory and analgesic activity, demonstrating the versatile therapeutic potential of such compounds (Farag et al., 2012).
Synthesis and Characterization of Heterocyclic Compounds
The research on the synthesis and structural analysis of pyridazine analogs, such as the one by Sallam et al. (2021), showcases the pharmaceutical significance of heterocyclic compounds like pyridazine derivatives. Their study detailed the synthesis process and used spectroscopic techniques and XRD for structural elucidation, highlighting the importance of these compounds in medicinal chemistry (Sallam et al., 2021).
Antihistaminic Activity and Eosinophil Infiltration Inhibition
Gyoten et al. (2003) synthesized a series of fused pyridazines with cyclic amines, evaluating them for antihistaminic activity and their ability to inhibit eosinophil infiltration. Their findings suggest that specific fused pyridazines can exhibit both antihistaminic activity and inhibit eosinophil chemotaxis, indicating potential therapeutic applications for atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN5O2/c20-14-8-6-13(7-9-14)16-10-11-17-23-24(19(27)25(17)22-16)12-18(26)21-15-4-2-1-3-5-15/h1-11H,12H2,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOLSNJUFDRLEIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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